molecular formula C19H25ClN2O B1146838 (R,R)-Palonosetron Hydrochloride

(R,R)-Palonosetron Hydrochloride

Numéro de catalogue: B1146838
Poids moléculaire: 332.9 g/mol
Clé InChI: OLDRWYVIKMSFFB-NBLXOJGSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R,R)-Palonosetron Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C19H25ClN2O and its molecular weight is 332.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(R,R)-Palonosetron Hydrochloride is a second-generation 5-HT3 receptor antagonist primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). This article explores its biological activity, efficacy, and safety based on diverse research findings and clinical studies.

Palonosetron exhibits a unique mechanism of action compared to older 5-HT3 antagonists. It has a significantly higher binding affinity for the 5-HT3 receptor, estimated to be at least 30 times greater than that of ondansetron, and a prolonged half-life of approximately 40 hours . This allows for sustained receptor blockade, which is crucial in managing both acute and delayed CINV. Furthermore, palonosetron demonstrates allosteric interactions with the 5-HT3 receptor, leading to receptor internalization and prolonged inhibition of serotonin signaling .

Chemotherapy-Induced Nausea and Vomiting (CINV)

Numerous clinical trials have established the efficacy of this compound in preventing CINV. A meta-analysis indicated that palonosetron significantly enhances control over both emesis and nausea during acute (0-24 hours) and delayed phases (24-120 hours) after chemotherapy .

Key Findings from Clinical Studies:

Study TypeDoseComplete Response Rate (CRR)Notes
Randomized Controlled Trial0.25 mg IVAcute: Not significantly different from granisetron; Delayed: Higher CRR (P=0.002)Compared with granisetron in patients undergoing chemotherapy
Multicenter Trial20 mcg/kg IVNon-inferiority to ondansetron in acute phaseEffective in both MEC and HEC regimens
Dose-Ranging Study0.075 mg IVCRR: 44% vs. 19% for placebo (P=0.004)Evaluated post-operative nausea in hysterectomy patients

In one study, a single intravenous dose of palonosetron was shown to be superior to ondansetron specifically for delayed CINV, highlighting its effectiveness in patients receiving highly emetogenic chemotherapy regimens .

Postoperative Nausea and Vomiting (PONV)

Palonosetron has also been evaluated for its efficacy in preventing PONV. A randomized double-blind trial demonstrated that it significantly reduced the incidence of PONV when administered prior to surgery:

  • Complete Response Rate : In patients receiving palonosetron at a dose of 0.075 mg, a CRR of 44% was observed compared to 19% in the placebo group (P=0.004) .

Safety Profile

The safety profile of palonosetron is favorable, with no significant differences in adverse events compared to other treatments like granisetron. The most common side effects reported include headache and constipation, which are generally mild and manageable . Importantly, palonosetron does not carry warnings regarding cardiac safety, making it a preferred choice among clinicians for managing emesis-related conditions .

Case Studies

  • Case Study on CINV Management :
    • A patient undergoing multiple cycles of chemotherapy for breast cancer was administered palonosetron prior to treatment. The patient reported no episodes of vomiting during the acute phase and only mild nausea during the delayed phase, which was effectively managed with additional antiemetics.
  • Case Study on PONV :
    • In a cohort of patients undergoing laparoscopic surgery, those receiving palonosetron showed a significant reduction in PONV compared to those receiving placebo, reinforcing its role as an effective prophylactic agent.

Applications De Recherche Scientifique

Chemotherapy-Induced Nausea and Vomiting (CINV)

Palonosetron is extensively studied for its effectiveness in managing CINV, particularly in patients undergoing highly emetogenic chemotherapy (HEC). A pooled analysis of phase III clinical trials demonstrated that palonosetron significantly improves complete response rates during both the acute (0-24 hours) and delayed (24-120 hours) phases after chemotherapy compared to older 5-HT3 receptor antagonists .

Efficacy Data:

  • Complete Response (CR) : Patients receiving palonosetron showed a CR rate of 63% in the acute phase and 54% in the delayed phase compared to lower rates with other agents .
  • Statistical Significance : The odds ratios indicate that palonosetron is statistically superior to ondansetron across multiple endpoints during both phases of CINV management .

Postoperative Nausea and Vomiting (PONV)

Palonosetron has also been evaluated for its role in preventing PONV. In clinical trials involving pediatric patients undergoing surgery, palonosetron demonstrated comparable efficacy to ondansetron, with a CR rate of 78.3% versus 82.7% for ondansetron .

Key Findings:

  • In a study involving 670 pediatric surgical patients, palonosetron was administered prior to surgery, showing effective prevention of nausea without significant adverse effects .

Safety Profile

Palonosetron is generally well-tolerated with a low incidence of severe adverse reactions. Common side effects include headache, constipation, and fatigue, which are similar to those observed with other antiemetics . Importantly, palonosetron does not carry warnings related to cardiac safety, making it a preferred choice among clinicians .

Efficacy vs. Other Antiemetics

A comparative study highlighted that palonosetron provides superior control over nausea and vomiting when used in combination with corticosteroids and neurokinin-1 receptor antagonists compared to regimens using older agents alone .

Table: Efficacy Comparison of Palonosetron vs. Other Agents

AgentAcute CR Rate (%)Delayed CR Rate (%)Half-life (hours)
Palonosetron635440
Ondansetron53394
Granisetron55429

Pediatric Use

A significant clinical trial involving pediatric patients demonstrated that palonosetron is effective for preventing CINV in children aged 2 months to less than 17 years. The study found that palonosetron significantly reduced the incidence of nausea and vomiting post-chemotherapy compared to placebo controls .

Adult Oncology Patients

In adult populations receiving HEC regimens, palonosetron has been shown to effectively reduce nausea and vomiting rates post-treatment, allowing for improved patient comfort and adherence to chemotherapy schedules .

Propriétés

IUPAC Name

(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDRWYVIKMSFFB-NBLXOJGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.